molecular formula C4H7BrO2 B108633 2-Bromoethyl acetate CAS No. 927-68-4

2-Bromoethyl acetate

Cat. No.: B108633
CAS No.: 927-68-4
M. Wt: 167 g/mol
InChI Key: RGHQKFQZGLKBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoethyl acetate is an organic compound with the molecular formula C4H7BrO2. It is a clear, colorless to yellow liquid with a density of 1.514 g/mL at 25°C and a boiling point of 159°C . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.

Scientific Research Applications

2-Bromoethyl acetate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an alkylating agent in the synthesis of complex organic molecules.

    Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Research: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

2-Bromoethyl acetate primarily targets the respiratory system . It is used as an alkylating reagent during the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine . Alkylating agents are potent chemicals that can introduce an alkyl group into various substances, including biological macromolecules like DNA, RNA, and proteins. This alkylation can lead to changes in the molecular structure and function of these macromolecules, potentially leading to various biological effects.

Mode of Action

As an alkylating agent, this compound can interact with its targets (like DNA, RNA, and proteins) through a chemical reaction known as alkylation. This process involves the transfer of an alkyl group from the this compound to its target molecule. The alkylation can alter the structure and function of the target molecule, leading to various downstream effects .

Biochemical Pathways

The exact downstream effects would depend on the specific targets that are alkylated .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets that are alkylated. Alkylation can lead to changes in the structure and function of the target molecules, potentially affecting various cellular processes. For example, alkylation of DNA could lead to changes in gene expression, while alkylation of proteins could affect their enzymatic activity .

Safety and Hazards

2-Bromoethyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It should be handled with protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl acetate can be synthesized through the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The reaction is typically carried out in the presence of a solvent such as toluene, which forms an azeotrope with water but not with this compound. The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol in the reaction mixture to additional this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with the process optimized for cost-effectiveness and high yield. The use of azeotropic distillation helps in achieving high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Hydrolysis: In the presence of water and a base, this compound can be hydrolyzed to form acetic acid and 2-bromoethanol.

    Reduction: The compound can be reduced to form ethyl acetate and hydrogen bromide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxyethyl acetate when using an alkoxide ion.

    Hydrolysis: Acetic acid and 2-bromoethanol.

    Reduction: Ethyl acetate and hydrogen bromide.

Comparison with Similar Compounds

  • Ethyl bromoacetate
  • Methyl bromoacetate
  • Bromomethyl acetate
  • Ethyl chloroacetate
  • Phenyl bromoacetate

Comparison: 2-Bromoethyl acetate is unique due to its specific reactivity and the presence of both a bromine atom and an acetate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For instance, ethyl bromoacetate and methyl bromoacetate are primarily used for their alkylating properties, but they lack the additional reactivity provided by the acetate group in this compound .

Properties

IUPAC Name

2-bromoethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHQKFQZGLKBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878738
Record name ETHANOL, 2-BROMO-, ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-68-4
Record name 2-Bromoethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxy-2-bromoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMOETHYL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-bromo-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ETHANOL, 2-BROMO-, ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETOXY-2-BROMOETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ256O7QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoethyl acetate
Reactant of Route 2
Reactant of Route 2
2-Bromoethyl acetate
Reactant of Route 3
Reactant of Route 3
2-Bromoethyl acetate
Reactant of Route 4
Reactant of Route 4
2-Bromoethyl acetate
Reactant of Route 5
Reactant of Route 5
2-Bromoethyl acetate
Reactant of Route 6
Reactant of Route 6
2-Bromoethyl acetate
Customer
Q & A

Q1: What is the structural formula and molecular weight of 2-Bromoethyl acetate?

A2: this compound has the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol. []

Q2: How is this compound utilized in organic synthesis?

A3: this compound serves as a versatile reagent in organic synthesis. For instance, it reacts with 2-benzothiazolinone under basic conditions to yield 3-(2-acetoxyethyl)-2-benzothiazolinone. [] This reaction highlights its utility in introducing specific functional groups into complex molecules.

Q3: Has this compound been explored in materials science?

A4: Research indicates that the bromide ions generated from this compound play a crucial role in dissolving chitin, a natural polysaccharide. [] When mixed with 1-allyl-3-methylimidazolium chloride, this compound enhances chitin solubility, suggesting potential applications in biomaterial processing. []

Q4: Are there any studies on the potential toxicological effects of this compound?

A4: While detailed toxicological data on this compound is limited, its structural similarity to other bromo-organic compounds warrants caution. Further research is needed to fully understand its safety profile and potential environmental impact.

Q5: What analytical techniques are employed to characterize and quantify this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing this compound. This technique enables the identification and quantification of the compound and its potential byproducts in reaction mixtures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.